4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one
Description
Properties
IUPAC Name |
4-(2-hydroxyethyl)-3-methyl-1,4-dihydropyrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-4-5(2-3-9)6(10)8-7-4/h5,9H,2-3H2,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKLKGJKIRVDQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50289409 | |
| Record name | 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50289409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7721-54-2 | |
| Record name | 2,4-Dihydro-4-(2-hydroxyethyl)-5-methyl-3H-pyrazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7721-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | NSC 60694 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007721542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7721-54-2 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125000 | |
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| Record name | 7721-54-2 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60694 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50289409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-HYDROXYETHYL)-3-METHYL-2-PYRAZOLIN-5-ONE | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BCM4NG56F6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and solvents that enhance the reaction rate and yield is also common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The pyrazoline ring can be reduced to form a pyrazolidine derivative.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(2-carboxyethyl)-3-methyl-2-pyrazolin-5-one.
Reduction: Formation of 4-(2-hydroxyethyl)-3-methyl-2-pyrazolidine.
Substitution: Formation of various substituted pyrazolones depending on the nucleophile used.
Scientific Research Applications
Chemistry
4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Anti-inflammatory Properties
Research has demonstrated that this compound exhibits significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are pivotal in the inflammatory response. Studies have shown:
- In Vitro Studies : The compound significantly inhibits COX activity, leading to reduced production of inflammatory mediators.
- In Vivo Studies : Animal models indicate that administration results in decreased swelling and pain associated with inflammation, supporting its use as an analgesic.
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor, particularly against protein kinases involved in cell growth and proliferation. This makes it a candidate for cancer therapy .
Medicinal Chemistry
The compound has been investigated for its therapeutic potential in various medical applications:
- Analgesic and Antipyretic Properties : Its ability to alleviate pain and reduce fever has been noted in several studies.
- Cardiovascular Applications : Research indicates that it may help prevent arterial wall injuries, suggesting potential uses in treating cardiovascular disorders .
Industrial Applications
In addition to its biological applications, this compound is utilized in the development of dyes, pigments, and other industrial chemicals due to its chemical properties.
Case Study 1: Anti-inflammatory Effects
A study published in a peer-reviewed journal demonstrated that this compound significantly reduced inflammation markers in animal models. The compound was administered at varying doses, showing a dose-dependent response in reducing edema and pain.
Case Study 2: Enzyme Inhibition
Another study focused on the compound's interaction with protein kinases. Researchers found that it effectively inhibited specific serine/threonine kinases involved in cancer cell proliferation, suggesting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The hydroxyethyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site, enhancing its binding affinity.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Yields and melting points vary significantly with substituents. Hydrophobic groups (e.g., hexyl) often require non-polar solvents for crystallization .
Physicochemical Properties
| Property | This compound | 1-(n-Hexyl)-3-methyl-2-pyrazolin-5-one | 3-Methyl-1-phenyl-2-pyrazolin-5-one |
|---|---|---|---|
| Molecular Weight (g/mol) | 218.26 | 237.33 | 174.20 |
| Melting Point (°C) | Not reported | 94 | 115–303 (varies by tautomer) |
| Solubility | High in polar solvents (e.g., water, DMF) | Low in water; soluble in hexane | Moderate in ethanol |
| Tautomerism | Predominantly keto form | CH tautomer in gas/solid phases | NH/OH tautomers in solid state |
Antibacterial and Antifungal Activity
- Target Compound: Not explicitly tested, but pyrazolin-5-ones with hydroxyethyl groups may exhibit moderate activity due to enhanced cell membrane penetration .
- Analog : 4-Chloro-5-(2-nitrovinyl)-1H-imidazoles coupled with 3-methyl-2-pyrazolin-5-one show broad-spectrum antibacterial activity (MIC: 2–8 µg/mL) .
- Thiocarbamoyl Derivatives: 1-thiocarbamoyl-3-methyl-4-(arylhydrazono)-2-pyrazolin-5-ones inhibit E. coli and S. aureus (MIC: 4–16 µg/mL) .
Antioxidant Activity
- The target compound is identified in Amalaki extract, which demonstrates synergistic antioxidant effects in vitro .
Tautomerism and Stability
- Target Compound : Predominantly exists in the keto form due to stabilization by the hydroxyethyl group .
- Analog : 1-(2′,4′-Dinitrophenyl)-3-methyl-2-pyrazolin-5-one exhibits CH tautomerism in the gas/solid states but shifts to NH/OH forms in polar solvents .
- Rubazonic Acids : Form eight-membered chelate rings via intramolecular hydrogen bonding, enhancing thermal stability .
Biological Activity
Overview
4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one, a member of the pyrazolone family, is a heterocyclic compound known for its diverse biological activities. This compound features a pyrazoline ring with a hydroxyethyl substituent at the 4-position and a methyl group at the 3-position. Its potential therapeutic applications have garnered significant research interest, particularly in the fields of anti-inflammatory, analgesic, and anticancer activities.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response. By inhibiting these enzymes, the compound reduces the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes, leading to its anti-inflammatory effects.
- Protein Kinase Inhibition : Research indicates that this compound may act as an inhibitor of serine/threonine and tyrosine kinases. These kinases play vital roles in various cellular processes, including cell growth and proliferation, making them significant targets for cancer therapy .
Anti-inflammatory Properties
This compound has demonstrated notable anti-inflammatory effects in several studies:
- In vitro Studies : The compound exhibited significant inhibition of COX activity, leading to reduced production of inflammatory mediators in cell cultures.
- In vivo Studies : Animal models have shown that administration of this compound results in decreased swelling and pain associated with inflammation, supporting its use as an analgesic.
Anticancer Activity
Recent investigations into the anticancer potential of this compound have yielded promising results:
- Cell Line Studies : The compound has been tested against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). IC50 values indicate effective cytotoxicity, with values ranging from 3.79 µM to 42.30 µM depending on the specific cell line and conditions .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 | 3.79 | Significant cytotoxicity |
| A549 | 26.00 | Moderate cytotoxicity |
| SF-268 | 12.50 | Effective growth inhibition |
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on MCF7 Cells : In a controlled study, treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability, indicating its potential as a chemotherapeutic agent .
- Animal Model Study : An animal model demonstrated that administration of this compound significantly reduced tumor size compared to controls, suggesting its potential role in cancer therapy.
Q & A
What are the recommended synthetic routes for 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one, and what analytical methods confirm its purity and structure?
Basic Question
The compound can be synthesized via condensation reactions between pyrazolinone precursors and hydroxyethyl-containing reagents. For example, derivatives of 3-methyl-2-pyrazolin-5-one are often prepared by refluxing precursors (e.g., 5-methyl-2,4-dihydro-3H-pyrazol-3-one) with aldehydes or amines in solvents like methanol or toluene, followed by crystallization . Structural confirmation requires:
- 1H and 13C NMR : To identify tautomeric forms (e.g., keto-enol equilibrium) and substituent positions. For instance, 1H NMR signals between δ 2.0–3.5 ppm typically indicate methyl groups, while hydroxyethyl protons appear near δ 3.6–4.2 ppm .
- Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns.
- Infrared (IR) spectroscopy : To detect functional groups (e.g., C=O stretching at ~1650 cm⁻¹) .
How does the hydroxyethyl substituent influence the compound’s solubility and reactivity in aqueous systems?
Basic Question
The hydroxyethyl group (–CH₂CH₂OH) enhances hydrophilicity, improving solubility in polar solvents (e.g., water, methanol). Experimental determination involves:
- LogP measurements : Compare partition coefficients between octanol/water to quantify lipophilicity.
- pH-dependent solubility tests : The hydroxyl group can participate in hydrogen bonding, increasing solubility at neutral pH .
- Reactivity studies : The hydroxyethyl group may undergo oxidation (e.g., to carboxylic acids) or serve as a chelation site for metal ions .
What experimental strategies evaluate the radical scavenging activity of this compound?
Advanced Question
Methodologies include:
- In vitro assays :
- In vivo models :
How can researchers resolve contradictions in reported inhibitory effects on enzymes like APH(2'')-IVa?
Advanced Question
Contradictions may arise from differences in assay conditions or enzyme isoforms. Resolution strategies:
- Enzyme kinetics : Determine IC50 and Ki values under standardized buffer conditions (e.g., pH 7.4, 25°C).
- Structural analysis : Use X-ray crystallography or molecular docking to identify binding interactions. For example, pyrazolinone derivatives in enzyme cocktails showed inhibition at 50 mM concentrations, but steric hindrance from substituents (e.g., hydroxyethyl) might reduce efficacy .
- Control experiments : Test against related enzymes (e.g., other aminoglycoside-modifying enzymes) to confirm specificity .
What are the challenges in designing in vivo neuroprotection studies for this compound?
Advanced Question
Key challenges include:
- Blood-brain barrier (BBB) penetration : Assess using pharmacokinetic profiling (e.g., plasma and brain tissue concentration measurements via LC-MS).
- Dosage optimization : Balance efficacy and toxicity via dose-response studies. Edaravone analogs showed neuroprotection at 1–3 mg/kg in mice .
- Behavioral endpoints : Use Rotorod tests or open-field assays to quantify motor function improvements post-treatment .
How do tautomeric forms of this compound affect its biological activity?
Advanced Question
Tautomerism (keto vs. enol forms) influences metal chelation and redox activity. Characterization methods:
- Variable-temperature NMR : Detect tautomeric shifts by analyzing proton signals at different temperatures.
- X-ray crystallography : Resolve solid-state tautomeric preferences. For example, Z-s-cis configurations with eight-membered hydrogen-bonded rings are common in pyrazolinones .
- Computational modeling : Compare relative stability of tautomers using DFT calculations.
What is the impact of modifying the hydroxyethyl group on metal chelation properties?
Advanced Question
The hydroxyethyl group can act as a ligand for transition metals (e.g., Fe³⁺, Cu²⁺). To study modifications:
- Synthesize derivatives : Replace hydroxyethyl with methyl, propyl, or aryl groups .
- UV-Vis spectroscopy : Monitor shifts in absorption spectra upon metal binding.
- Potentiometric titrations : Determine stability constants (log K) for metal complexes .
How does this compound compare to Edaravone in ROS scavenging?
Advanced Question
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a clinically used radical scavenger. Comparative studies should:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
